Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate
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Overview
Description
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3. It is a fluorinated ester that is often used in various chemical and industrial applications due to its unique properties. The compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-chloro-5-fluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the phenoxy ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybutanoates.
Oxidation: 4-(2-chloro-5-fluoro-phenoxy)butanoic acid.
Reduction: 4-(2-chloro-5-fluoro-phenoxy)butanol.
Scientific Research Applications
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring enhance its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate can be compared with other similar compounds such as:
Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate: Similar structure but with a different position of the fluoro substituent.
Ethyl 4-(2-chloro-3-fluoro-phenoxy)butanoate: Another positional isomer with distinct reactivity.
Ethyl 4-(2-chloro-5-bromo-phenoxy)butanoate: Contains a bromo substituent instead of fluoro, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability compared to its analogs.
Properties
Molecular Formula |
C12H14ClFO3 |
---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-5-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-8-9(14)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
FCCCIEHCEWLXFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
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